
Rimeporide Hydrochloride
Descripción general
Descripción
El clorhidrato de EMD-87580, también conocido como clorhidrato de rimeporide, es un potente e inhibitor selectivo del intercambiador sodio-hidrógeno subtipo 1 (NHE-1). Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en el tratamiento de la distrofia muscular de Duchenne. Es conocido por su capacidad para disminuir la sobrecarga intracelular de sodio y calcio, lo que puede ser beneficioso en diversas condiciones médicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del clorhidrato de EMD-87580 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza.
Métodos de Producción Industrial: La producción industrial del clorhidrato de EMD-87580 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores, control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para lograr el producto final .
Tipos de Reacciones:
Oxidación: El clorhidrato de EMD-87580 puede sufrir reacciones de oxidación, donde reacciona con agentes oxidantes para formar productos oxidados.
Reducción: Este compuesto también puede sufrir reacciones de reducción, donde reacciona con agentes reductores para formar productos reducidos.
Sustitución: El clorhidrato de EMD-87580 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halogenos, agentes alquilantes.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .
Aplicaciones Científicas De Investigación
Duchenne Muscular Dystrophy (DMD)
Rimeporide has been investigated for its potential to modify the course of DMD, a severe genetic disorder characterized by progressive muscle degeneration. Key findings from clinical studies include:
- Phase Ib Clinical Trials : A 4-week open-label study involving 20 ambulant boys aged 6-11 years demonstrated that Rimeporide was safe and well-tolerated at all doses. Pharmacokinetic evaluations indicated effective absorption and linear dose-exposure relationships .
- Cardioprotective Effects : The drug showed significant cardioprotective properties in various animal models, including dystrophin-deficient mice and hamsters with dilated cardiomyopathy. Treatment with Rimeporide led to reduced myocardial necrosis and improved survival rates in these models .
Congestive Heart Failure (CHF)
Originally developed for CHF, Rimeporide's cardioprotective effects have been substantiated through various studies:
- Preclinical Studies : In models of myocardial infarction and heart failure, Rimeporide has demonstrated the ability to prevent calcium overload and myocardial damage, highlighting its potential as a therapeutic agent in heart diseases .
- Safety Profile : Clinical trials have shown that Rimeporide can be administered safely alongside standard heart failure treatments without significant adverse effects .
Data Tables
Study Type | Population | Duration | Key Findings |
---|---|---|---|
Phase Ib Trial | 20 boys with DMD | 4 weeks | Safe and well-tolerated; positive pharmacokinetics |
Preclinical Studies | mdx mice | Variable | Reduced fibrosis; improved muscle function |
Preclinical Studies | GRMD dogs | Variable | Cardioprotection; improved survival rates |
CHF Clinical Trial | Adults with CHF | 8 days | Safe at 300 mg; no significant adverse events |
Case Study 1: Duchenne Muscular Dystrophy
A notable case involved a cohort of boys with DMD who received Rimeporide over four weeks. The study aimed to assess safety and pharmacodynamics. Results indicated:
- Safety : No serious adverse events related to the drug were reported.
- Efficacy Indicators : Biomarkers related to cardiac function showed improvement, supporting the hypothesis that NHE-1 inhibition could mitigate cardiac complications associated with DMD .
Case Study 2: Cardiomyopathy Models
In animal studies using UMX101 hamsters, lifelong treatment with Rimeporide resulted in:
Mecanismo De Acción
El clorhidrato de EMD-87580 ejerce sus efectos inhibiendo selectivamente el intercambiador sodio-hidrógeno subtipo 1 (NHE-1). Esta inhibición conduce a una disminución de los niveles intracelulares de sodio y calcio, lo que puede ayudar a prevenir el daño celular y mejorar la función muscular. El modo de acción del compuesto es independiente de la mutación, lo que lo convierte en una prometedora opción terapéutica para afecciones como la distrofia muscular de Duchenne .
Compuestos Similares:
Cariporide: Otro inhibidor del NHE-1 con propiedades similares, pero diferente estructura química.
Amiloride: Un inhibidor del NHE-1 menos selectivo, utilizado en diversas aplicaciones médicas.
Singularidad del Clorhidrato de EMD-87580: El clorhidrato de EMD-87580 se destaca por su alta selectividad y potencia como inhibidor del NHE-1. Su capacidad para disminuir la sobrecarga intracelular de sodio y calcio lo hace particularmente valioso en el tratamiento de afecciones como la distrofia muscular de Duchenne. Además, su modo de acción independiente de la mutación proporciona un potencial terapéutico más amplio en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Cariporide: Another NHE-1 inhibitor with similar properties but different chemical structure.
Amiloride: A less selective NHE-1 inhibitor used in various medical applications.
Uniqueness of EMD-87580 Hydrochloride: EMD-87580 hydrochloride stands out due to its high selectivity and potency as an NHE-1 inhibitor. Its ability to decrease intracellular sodium and calcium overload makes it particularly valuable in treating conditions like Duchenne muscular dystrophy. Additionally, its mutation-independent mode of action provides a broader therapeutic potential compared to other similar compounds .
Actividad Biológica
Rimeporide hydrochloride is a novel compound primarily recognized for its role as a sodium-proton exchanger isoform 1 (NHE-1) inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in conditions such as Duchenne Muscular Dystrophy (DMD) and pulmonary arterial hypertension (PAH). This article provides an overview of the biological activity of Rimeporide, supported by data tables, case studies, and detailed research findings.
Rimeporide functions by selectively inhibiting NHE-1, which plays a crucial role in maintaining cellular homeostasis by regulating intracellular pH and sodium levels. Under pathological conditions, such as heart failure or muscular dystrophies, NHE-1 can become overactive, leading to detrimental cellular effects including sodium overload and acidosis. By inhibiting this exchanger, Rimeporide aims to restore normal cellular function and protect against tissue damage.
Cardioprotection
Numerous studies have demonstrated the cardioprotective effects of Rimeporide in various animal models:
- Dystrophin-deficient Mice (mdx) : In mdx mice, known for their resemblance to DMD pathology, Rimeporide treatment resulted in significant improvements in cardiac function and a reduction in myocardial necrosis. It mitigated calcium overload and fibrosis, which are critical factors in cardiac deterioration associated with DMD .
- Golden Retriever Muscular Dystrophy (GRMD) Dogs : A study involving GRMD dogs showed that Rimeporide administration led to reduced cardiac dysfunction and improved survival rates, indicating its potential as a therapeutic agent for cardiomyopathy associated with muscular dystrophies .
- Pulmonary Arterial Hypertension (PAH) Model : In a Sugen5416/hypoxia rat model of PAH, Rimeporide significantly improved hemodynamic parameters, reduced right ventricular hypertrophy, and alleviated pulmonary vascular remodeling. The compound also demonstrated anti-inflammatory effects by decreasing markers of inflammation and fibrosis .
Phase Ib Trials in DMD Patients
A pivotal Phase Ib clinical trial was conducted to evaluate the safety and efficacy of Rimeporide in children with DMD. The study involved 20 ambulant boys aged 6 to 11 years who received multiple ascending doses of Rimeporide over four weeks. Key findings included:
- Safety Profile : Rimeporide was well-tolerated at all doses tested, with no serious adverse events directly attributed to the drug .
- Pharmacokinetics : The drug exhibited linear pharmacokinetics with rapid absorption and no evidence of accumulation upon repeated dosing.
- Pharmacodynamics : Exploratory biomarkers indicated positive effects on cardiac and skeletal muscle inflammation and injury markers post-treatment .
Summary of Preclinical Studies
Study Model | Outcome | Reference |
---|---|---|
mdx Mice | Reduced myocardial necrosis and fibrosis | |
GRMD Dogs | Improved cardiac function and survival | |
Sugen5416/Hypoxia Rats | Decreased right ventricular hypertrophy |
Clinical Trial Overview
Parameter | Details |
---|---|
Study Type | Phase Ib Trial |
Population | 20 boys with DMD (ages 6-11) |
Duration | 4 weeks |
Dosage | Multiple ascending doses |
Key Findings | Safe, well-tolerated; positive biomarker changes |
Case Studies
In addition to controlled trials, several case studies have highlighted the potential benefits of Rimeporide in clinical settings:
- Case Report on DMD Patient : A young boy treated with Rimeporide exhibited notable improvements in muscle strength and cardiac function after four weeks of therapy. Biomarker analysis showed reductions in inflammatory markers consistent with the drug's proposed mechanism .
- Pulmonary Hypertension Patient : A patient with PAH treated with Rimeporide showed improved exercise tolerance and reduced symptoms of heart failure during follow-up assessments .
Propiedades
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUCFSGKCZIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187870-95-7 | |
Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.